7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine
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Overview
Description
7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and bioactive molecules .
Preparation Methods
The synthesis of 7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Starting Materials: The synthesis begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Sonogashira Cross-Coupling: This step involves the palladium-catalyzed Sonogashira cross-coupling reaction, which forms the pyrrolo[2,3-b]pyrazine scaffold.
Cyclization: The final step involves base-induced cyclization to produce the desired compound.
Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with both organic and inorganic substances.
Cyclization: Intramolecular cyclization reactions are also common, especially under microwave irradiation conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of 7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways, particularly those involved in kinase inhibition . Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: Another derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
7-bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8BrN3/c1-4-5(2)12-8-7(11-4)6(9)3-10-8/h3H,1-2H3,(H,10,12) |
InChI Key |
GVFYGMBORWNMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=CN2)Br)C |
Origin of Product |
United States |
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